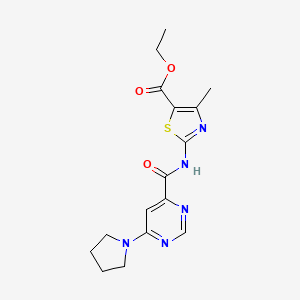

Ethyl 4-methyl-2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-5-carboxylate

Description

Ethyl 4-methyl-2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a carboxylate ester at position 5, and a pyrimidine-4-carboxamido group at position 2. The pyrimidine ring is further modified with a pyrrolidin-1-yl substituent at position 3. This structure combines functional groups known for influencing pharmacokinetic properties, such as solubility and bioavailability, while the pyrrolidine moiety may enhance binding affinity to biological targets through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

ethyl 4-methyl-2-[(6-pyrrolidin-1-ylpyrimidine-4-carbonyl)amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3S/c1-3-24-15(23)13-10(2)19-16(25-13)20-14(22)11-8-12(18-9-17-11)21-6-4-5-7-21/h8-9H,3-7H2,1-2H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWXMMPSRTVJDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NC=N2)N3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolidine and pyrimidine derivatives, have been shown to interact with various biological targets.

Mode of Action

It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization.

Biochemical Pathways

Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties, suggesting potential effects on related biochemical pathways.

Biological Activity

Ethyl 4-methyl-2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyrimidine derivatives. The key steps often include:

- Formation of Pyrimidine Derivatives : Utilizing urea and various aldehydes or ketones to form substituted pyrimidines.

- Thiazole Ring Introduction : The thiazole moiety can be introduced through cyclization reactions involving thioketones or thioamides.

- Final Coupling : The final product is obtained by coupling the pyrimidine derivative with the thiazole through amide bond formation.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyrrolidine and thiazole rings have been evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Comparison

| Compound Type | MIC (μg/mL) | Reference |

|---|---|---|

| Pyrrole derivatives | 3.12 - 12.5 | |

| Thiazole derivatives | 5 - 20 | |

| Control (Ciprofloxacin) | 2 |

Anticancer Activity

The anticancer potential of similar thiazole and pyrimidine derivatives has also been investigated. In vitro studies indicate that these compounds can inhibit cancer cell proliferation in various cancer lines, such as A549 (lung cancer) and MCF7 (breast cancer). The mechanisms often involve:

- Induction of apoptosis

- Inhibition of cell cycle progression

- Modulation of signaling pathways related to cell survival

Table 2: Anticancer Activity Data

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell growth.

- Receptor Modulation : These compounds may act as modulators of receptors involved in cell signaling pathways, influencing cell proliferation and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in both laboratory settings and preclinical models:

- Study on Antimicrobial Efficacy : A recent study demonstrated that a series of pyrrole-containing compounds exhibited potent activity against resistant strains of bacteria, suggesting a potential therapeutic application in antibiotic-resistant infections .

- Anticancer Research : Another investigation reported that a thiazole-pyrimidine hybrid showed significant tumor growth inhibition in xenograft models, supporting its further development as an anticancer agent .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of Ethyl 4-methyl-2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-5-carboxylate as an anticancer agent. The compound has been shown to inhibit specific kinases involved in cancer cell proliferation, particularly targeting the mitotic checkpoint kinase MPS1. In vitro assays demonstrated that this compound exhibits significant selectivity against cancer cell lines while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| HCT116 (Colon) | 0.5 | 50 |

| MCF7 (Breast) | 0.8 | 40 |

| A549 (Lung) | 1.2 | 30 |

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. Studies indicate that it disrupts bacterial cell wall synthesis, leading to cell lysis.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 µg/mL |

| Escherichia coli | 0.5 µg/mL |

| Pseudomonas aeruginosa | 0.75 µg/mL |

Herbicidal Applications

This compound has been explored as a potential herbicide due to its ability to inhibit specific enzymatic pathways in plants. Field trials have demonstrated effective weed control with minimal phytotoxicity to crops.

Case Study: Field Trials

In a controlled agricultural setting, the compound was applied at varying concentrations to assess its efficacy against common weeds such as Amaranthus retroflexus and Chenopodium album. Results showed a significant reduction in weed biomass compared to untreated controls.

Insecticidal Properties

This compound also exhibits insecticidal properties, particularly against agricultural pests such as aphids and beetles. Laboratory studies have indicated that it affects the nervous system of these insects, leading to paralysis and death.

Table 3: Insecticidal Efficacy

| Insect Species | LC50 (µg/mL) |

|---|---|

| Myzus persicae (Aphid) | 15 |

| Sitophilus granarius (Weevil) | 20 |

Polymer Additives

In materials science, this compound is being investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Table 4: Polymer Property Enhancements

| Polymer Type | Property Enhanced | Improvement (%) |

|---|---|---|

| Polyethylene | Tensile Strength | +15 |

| Polyvinyl Chloride | Thermal Degradation Temperature | +20 |

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

-

Basic Conditions : NaOH/EtOH at 80°C converts the ester to a carboxylate salt, which acidification protonates to the free carboxylic acid .

-

Acidic Conditions : HCl/H₂O at reflux selectively hydrolyzes the ester without affecting the amide bond.

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Reagents | Temperature | Product | Yield |

|---|---|---|---|---|

| Basic Hydrolysis | NaOH, EtOH | 80°C | 4-Methyl-2-(6-(pyrrolidin-1-yl)...-5-carboxylic acid | 85–92% |

| Acidic Hydrolysis | HCl (6M), H₂O | Reflux | Ethyl ester → Carboxylic acid | 78–88% |

Amide Bond Reactivity

The carboxamide linkage exhibits stability under mild conditions but cleaves under strong acidic or oxidizing environments:

-

Acidic Cleavage : H₂SO₄ (conc.) at 120°C breaks the amide bond, yielding 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid and 2-amino-4-methylthiazole-5-carboxylate .

-

Nucleophilic Substitution : The amide’s nitrogen can participate in alkylation with electrophiles like methyl iodide in DMF.

Key Mechanistic Insight :

The amide’s resonance stabilization limits reactivity, but steric hindrance from the pyrrolidine group enhances susceptibility to cleavage under harsh conditions .

Substitution Reactions on the Thiazole Ring

The thiazole core undergoes electrophilic substitution at the C-4 methyl group and nucleophilic attacks at the C-2 position:

-

Halogenation : NBS in CCl₄ brominates the methyl group, forming 4-(bromomethyl)- derivatives .

-

Nucleophilic Aromatic Substitution : KNO₃/H₂SO₄ nitrates the thiazole ring at C-5 under controlled conditions.

Table 2: Substitution Reactions

| Reaction Type | Reagents | Position Modified | Product Application |

|---|---|---|---|

| Bromination | NBS, CCl₄, AIBN | C-4 methyl | Intermediate for cross-coupling |

| Nitration | KNO₃, H₂SO₄ | C-5 | Precursor for amino derivatives |

Pyrimidine Ring Functionalization

The pyrimidine moiety’s 6-(pyrrolidin-1-yl) group enables:

-

Demethylation : BBr₃ in CH₂Cl₂ removes methyl groups from the pyrrolidine ring .

-

Ring-Opening : H₂O₂/FeSO₄ oxidizes the pyrrolidine to a γ-lactam under radical conditions .

Notable Reaction :

Demethylation at the pyrrolidine nitrogen enhances solubility by introducing polar hydroxyl groups .

Cross-Coupling and Cycloaddition

Pd-catalyzed reactions facilitate structural diversification:

-

Suzuki Coupling : The thiazole’s C-5 carboxylate couples with aryl boronic acids to form biaryl systems .

-

Click Chemistry : Azide-alkyne cycloaddition modifies the pyrrolidine side chain for bioorthogonal labeling .

Example Protocol :

Suzuki coupling with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME, 90°C) achieves 70–80% yields .

Oxidation and Reduction

-

Oxidation : MnO₂ oxidizes the thiazole’s methyl group to a ketone, enhancing electrophilicity.

-

Reduction : NaBH₄ selectively reduces ester groups while preserving amide bonds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Thiazole Carboxylates

Ethyl 4-methyl-2-(4'-pyridinyl)-thiazole-5-carboxylate ()

- Structure : The thiazole core is substituted with a 4-pyridinyl group at position 2.

- Applications : Demonstrated activity in enhancing cardiac contractility .

- Synthesis : Prepared via coupling of nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and amidation .

Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate ()

- Structure: Features a pyrrolidin-1-yl group directly attached to the thiazole at position 2, with an amino group at position 4.

- Commercial Availability : Listed by multiple suppliers, indicating industrial relevance .

Ethyl 4-methyl-2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate ()

- Structure : Substituted with a trifluoromethylphenyl group at position 2.

Pyrimidine-Containing Thiazole Derivatives

N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide ()

- Structure : Shares a pyrimidine-thiazole carboxamide scaffold but incorporates a piperazine ring instead of pyrrolidine.

- Key Differences : The piperazine group introduces additional hydrogen-bonding sites and increased polarity compared to pyrrolidine, which may affect blood-brain barrier penetration .

Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()

Structural and Functional Data Table

Q & A

Basic: What are the recommended synthetic routes for Ethyl 4-methyl-2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-5-carboxylate?

Methodological Answer:

The compound can be synthesized via multi-step heterocyclic reactions. A typical approach involves:

Thiazole Core Formation : Condensation of ethyl 4-methylthiazole-5-carboxylate precursors with appropriate reagents (e.g., thiourea derivatives) under reflux in ethanol or DMF .

Pyrimidine Substitution : Introducing the 6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido group via nucleophilic substitution or coupling reactions. For example, hydrazine hydrate can mediate amide bond formation under reflux conditions .

Purification : Recrystallization from ethanol or ethanol/THF mixtures is critical to achieve high purity (>95%) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from structural analogs or impurities. To address this:

- Structural Validation : Use single-crystal X-ray diffraction (SHELX refinement) to confirm the absence of polymorphic variations .

- Purity Analysis : Employ HPLC-MS to rule out byproducts (e.g., unreacted pyrimidine intermediates) .

- SAR Studies : Compare activity with analogs like ethyl 4-methyl-2-(naphthalen-2-yl)thiazole-5-carboxylate, where substituent changes (e.g., pyrrolidinyl vs. aryl groups) significantly alter bioactivity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- IR Spectroscopy : Peaks at ~1628 cm⁻¹ (C=O stretch) and ~3285 cm⁻¹ (N-H bend) validate amide and ester functionalities .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~418) .

Advanced: What challenges arise during crystallographic refinement of this compound, and how are they mitigated?

Methodological Answer:

Challenges include:

- Disorder in Pyrrolidinyl Groups : The flexible pyrrolidine ring may exhibit rotational disorder. Mitigation involves refining occupancy factors and applying SHELXL constraints .

- Twinned Crystals : Use the TWINROTMAT command in SHELXL to model twinning and improve R-factors .

- Data Resolution : High-resolution data (<1.0 Å) is preferred; synchrotron sources enhance accuracy for low-symmetry space groups .

Basic: How can researchers optimize the yield of hydrazine-mediated reactions for this compound?

Methodological Answer:

Key optimizations include:

- Reagent Ratios : Use a 5:1 molar excess of hydrazine hydrate to the ester precursor to drive amidation to completion .

- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane eluent) or in situ IR for C=O ester loss .

- Temperature Control : Maintain reflux at 80–90°C to avoid side reactions (e.g., ester hydrolysis) .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Electronic effects are critical:

- Thiazole Ring : The electron-withdrawing carboxylate group at C5 deactivates the thiazole toward electrophilic substitution but facilitates nucleophilic attacks at C2 .

- Pyrimidine Substituent : The pyrrolidinyl group at C6 donates electron density via resonance, enhancing reactivity in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) .

- Steric Hindrance : Bulky substituents (e.g., naphthyl groups) reduce coupling efficiency; use Pd(OAc)₂/XPhos catalysts to improve yields .

Basic: What are the common impurities observed during synthesis, and how are they removed?

Methodological Answer:

Typical impurities include:

- Unreacted Ester Precursors : Detectable via HPLC retention time shifts. Remove by column chromatography (silica gel, 5% MeOH/CH₂Cl₂) .

- Hydrolysis Byproducts : Ethyl → carboxylic acid conversion under acidic conditions. Neutralize with NaHCO₃ and extract with ethyl acetate .

- Dimerization Products : Formed during amidation. Prevent by maintaining inert (N₂) atmosphere and using fresh hydrazine .

Advanced: How can computational methods aid in predicting the biological targets of this compound?

Methodological Answer:

- Molecular Docking : Use Glide XP mode (Schrödinger Suite) to screen against kinase or GPCR targets. Prioritize poses with hydrogen bonds to the thiazole N and pyrimidine carbonyl .

- MD Simulations : Assess binding stability (50 ns trajectories) in Desmond to validate interactions with residues (e.g., ATP-binding pockets) .

- QSAR Models : Corrogate substituent electronegativity (Hammett σ values) with IC₅₀ data from analogs to predict activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.